Product packaging for 2-Phenyl-1h-benzimidazol-1-amine(Cat. No.:CAS No. 53409-26-0)

2-Phenyl-1h-benzimidazol-1-amine

Cat. No.: B14652693
CAS No.: 53409-26-0
M. Wt: 209.25 g/mol
InChI Key: MRBFEXXYFCHFBW-UHFFFAOYSA-N
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Description

2-Phenyl-1h-benzimidazol-1-amine is a synthetic benzimidazole derivative, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to their diverse biological activities and ability to interact with biopolymers . The benzimidazole core is a versatile pharmacophore, and substitutions at the 1- and 2- positions, as in this compound, are frequently explored to optimize biological activity and selectivity . This makes it a valuable scaffold for researchers in drug discovery, particularly for developing new therapeutic agents. The primary research value of this compound lies in its potential as a precursor or lead molecule for investigating novel inhibitors for various diseases. Benzimidazole derivatives are extensively studied for their anticancer properties, acting through mechanisms such as DNA binding, enzyme inhibition, and disruption of tubulin polymerization . Furthermore, recent studies highlight the significance of 2-phenyl benzimidazole structures in developing inhibitors for neurological targets; for instance, closely related analogs have been designed as potent inhibitors of the 17β-HSD10 enzyme, a key player in Alzheimer's disease pathology . The structural features of this amine derivative suggest potential for similar applications. From a chemical perspective, the compound features a benzimidazole core fused to a phenyl ring at the 2-position and an amine functional group at the 1-position. This amine group provides a handle for further synthetic modification, allowing researchers to create amide or urea derivatives, which can be crucial for structure-activity relationship (SAR) studies and for enhancing interactions with biological targets . The compound is for research use only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult relevant Safety Data Sheets (SDS) and handle the material according to laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B14652693 2-Phenyl-1h-benzimidazol-1-amine CAS No. 53409-26-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53409-26-0

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-phenylbenzimidazol-1-amine

InChI

InChI=1S/C13H11N3/c14-16-12-9-5-4-8-11(12)15-13(16)10-6-2-1-3-7-10/h1-9H,14H2

InChI Key

MRBFEXXYFCHFBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2N

Origin of Product

United States

Overview of Research Trajectories for N 1 Substituted 2 Phenylbenzimidazoles

Classical and Contemporary Approaches to 2-Substituted Benzimidazoles

The construction of the 2-substituted benzimidazole core predominantly relies on the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile. This fundamental reaction has been adapted and optimized over the years, leading to a variety of classical and modern synthetic protocols.

The most prevalent strategy for synthesizing 2-substituted benzimidazoles involves the cyclocondensation of an o-phenylenediamine with a carbonyl compound or its equivalent. This approach directly forms the imidazole (B134444) ring fused to the benzene (B151609) nucleus.

One of the earliest and most direct methods for preparing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with carboxylic acids. nih.gov To synthesize the 2-phenyl derivative, o-phenylenediamine is reacted with benzoic acid. This reaction typically requires harsh conditions, such as heating at elevated temperatures, often in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid, to facilitate dehydration. connectjournals.com

The use of p-Toluenesulfonic acid (p-TsOH) has been reported as an effective catalyst for this transformation, allowing the reaction to proceed under reflux in solvents like toluene. tandfonline.com While robust, these methods can suffer from drawbacks such as high temperatures, long reaction times, and the use of corrosive acids, limiting their application for substrates with sensitive functional groups.

Table 1: Synthesis of 2-Phenylbenzimidazole (B57529) via Condensation with Benzoic Acid Derivatives.
Carboxylic Acid DerivativeCatalyst/ConditionsSolventYieldReference
Benzoic AcidPolyphosphoric Acid (PPA), High Temp.-High connectjournals.com
Benzoic Acidp-Toluenesulfonic acid (p-TsOH), RefluxTolueneGood tandfonline.com
Benzoic AcidZeolite, Microwave IrradiationSolvent-freeGood connectjournals.com

A more common and versatile approach involves the condensation of o-phenylenediamine with aromatic aldehydes, such as benzaldehyde (B42025), to form a dihydrobenzimidazole intermediate, which is subsequently oxidized to the corresponding 2-aryl-benzimidazole. This two-step process is often performed in a single pot. The key to this method is the choice of the oxidant, which can range from stoichiometric reagents to catalytic systems.

Oxidative Condensation of o-Phenylenediamine with Benzaldehyde

Oxidant/CatalystConditionsYield (%)Reference
Sodium Metabisulfite (B1197395) (Na2S2O5)DMF, MicrowaveGood connectjournals.com
Nitrobenzene (B124822)Silica, Microwave/UVGood connectjournals.com
Cp2ZrCl2Ethanol, Ambient Temp.High researchgate.net
Cu(OH)2Methanol (B129727), Room Temp.98 scirp.orgresearchgate.net
MnO2 NanoparticlesEthanol/Water, UltrasoundHigh researchgate.net
H2O2/TiO2 P25 NanoparticlesSolvent-free, 50°C96 tandfonline.comtandfonline.com
[Bmim]BF4 (Ionic Liquid)Solvent-free, MicrowaveExcellent uclan.ac.uk

Condensation Reactions of o-Phenylenediamines

With Aromatic Aldehydes under Oxidative Conditions
Utilization of Stoichiometric Oxidants (e.g., Sodium Metabisulfite, Nitrobenzene, Benzoquinone)

A variety of stoichiometric oxidants have been employed for the synthesis of 2-substituted benzimidazoles from aldehydes. Reagents like sodium metabisulfite (Na₂S₂O₅) have proven effective, particularly under microwave irradiation conditions. connectjournals.comnih.gov Other classical oxidants include nitrobenzene and benzoquinone, which facilitate the dehydrogenation of the cyclized intermediate. connectjournals.com While effective, these methods often require high temperatures and can generate significant chemical waste, making them less environmentally friendly.

Metal-Catalyzed Oxidative Cyclization (e.g., Cp2ZrCl2, Cu(II) Hydroxide (B78521), MnO2 Nanoparticles, H2O2/TiO2 P25 Nanoparticles)

Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions to improve efficiency and selectivity.

Zirconocene (B1252598) Dichloride (Cp₂ZrCl₂) has been identified as a highly efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aromatic aldehydes at room temperature in ethanol. researchgate.net

Copper(II) hydroxide (Cu(OH)₂) serves as an inexpensive and recyclable solid catalyst for the coupling of o-phenylenediamines with various aldehydes in methanol at room temperature, affording excellent yields of up to 98%. scirp.orgresearchgate.netresearchgate.net

Manganese dioxide (MnO₂) nanoparticles have been used as an effective oxidant, often in conjunction with ultrasound irradiation, to promote the reaction under mild conditions in an ethanol-water solvent system. researchgate.net This method benefits from high yields and short reaction times.

The H₂O₂/TiO₂ P25 nanoparticle system is another powerful catalytic method. tandfonline.comearthlinepublishers.comresearchgate.net This system uses hydrogen peroxide as a clean oxidant and titanium dioxide nanoparticles as a recyclable photocatalyst, often under solvent-free conditions, to produce 2-arylbenzimidazoles in excellent yields. tandfonline.comtandfonline.com

Green Chemistry Approaches (e.g., Solvent-Free, Microwave-Assisted, Ionic Liquids)

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes.

Solvent-Free and Microwave-Assisted Synthesis: Many of the catalytic methods, including those using zeolites or H₂O₂/TiO₂, can be performed under solvent-free conditions, which reduces waste. connectjournals.comtandfonline.com Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. connectjournals.com Catalyst-free, microwave-assisted methods represent a particularly green and efficient approach. researchgate.net

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄), have been used as catalysts and reaction media. uclan.ac.uk These reactions can be carried out under solvent-free microwave conditions, offering advantages like short reaction times, high efficiency, and simple work-up procedures. uclan.ac.uk

Oxidative Cyclo-dehydrogenation Routes

A prominent method for synthesizing 2-substituted benzimidazoles involves the oxidative cyclo-dehydrogenation of Schiff bases. These Schiff bases are typically formed from the condensation of o-phenylenediamines with aldehydes. orientjchem.org This two-step, one-pot synthesis is an effective way to produce a variety of benzimidazole derivatives. The reaction can be promoted by various reagents and catalysts. For instance, p-toluenesulfonic acid (p-TsOH) has been utilized as an efficient catalyst for this transformation. orientjchem.org

The general process involves the initial formation of a Schiff base intermediate by the reaction of an o-phenylenediamine with an aldehyde. This intermediate then undergoes an intramolecular cyclization followed by dehydrogenation (oxidation) to yield the aromatic benzimidazole ring system. This method is valued for its versatility, as a wide range of aldehydes can be used to introduce different substituents at the C-2 position of the benzimidazole core. connectjournals.com

Electrochemical Synthesis Methods for Benzazole Heterocycles

Electrochemical synthesis has emerged as a green and efficient alternative for the construction of benzazole heterocycles, including benzimidazoles. These methods offer mild reaction conditions and often avoid the need for chemical oxidants and catalysts. bohrium.comresearchgate.net An effective electrochemical approach involves the oxidative cyclization of o-substituted anilines (like o-phenylenediamines) with aldehydes. bohrium.com

Key aspects of this methodology include:

Environmentally Benign: Electrochemistry uses electricity as a "clean" oxidant, reducing the generation of hazardous waste. researchgate.net

Mild Conditions: Reactions can often be carried out at room temperature and under atmospheric pressure. bohrium.comnih.gov

Catalyst-Free Options: Some protocols proceed efficiently without the need for metal catalysts. bohrium.com

Versatility: The method is applicable to a broad scope of substrates, including various aldehydes and substituted anilines, to produce a diverse library of benzazoles. bohrium.comnih.gov

For example, the synthesis of 2-arylbenzimidazoles can be achieved by the electrolysis of a mixture of an o-phenylenediamine and a benzaldehyde in the presence of an electrolyte like ammonium (B1175870) chloride. bohrium.com The process is believed to involve the formation of an imine intermediate, which then undergoes electrochemical oxidative cyclization. bohrium.com

Functionalization and Derivatization Strategies at N-1 and C-2 Positions

Once the benzimidazole core is formed, further structural diversity can be achieved by introducing various functional groups at the N-1 and C-2 positions. These modifications are crucial for tuning the chemical and biological properties of the resulting molecules.

N-Alkylation and Acylation Reactions

The nitrogen atom at the N-1 position of the benzimidazole ring is a common site for functionalization.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the N-1 nitrogen. A variety of alkylating agents can be employed, often in the presence of a base. For instance, the reaction of a benzimidazole with an alkyl halide in the presence of a base like potassium hydroxide is a common strategy. connectjournals.com Gold-catalyzed N-alkylation of amines with alcohols has also been reported as an efficient method. d-nb.inforsc.org

N-Acylation: Acyl groups can be introduced at the N-1 position using acylating agents such as acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. For example, the reaction of a 2-substituted benzimidazole with acetyl chloride or benzenesulfonyl chloride can yield the corresponding N-acylated products. nih.gov

Formation of Schiff Bases and Imine Derivatives

The amino group at the N-1 position of 2-Phenyl-1H-benzimidazol-1-amine can readily react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imine derivatives. orientjchem.orgnih.gov This condensation reaction is a versatile method for introducing a wide range of substituents and building more complex molecular architectures. The formation of the imine linkage (-N=CH-) is a key transformation in many synthetic pathways. researchgate.netresearchgate.netuobaghdad.edu.iqbibliomed.org

The reaction typically proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the stable imine. The resulting Schiff bases can be isolated as final products or used as intermediates for further transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of benzimidazoles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. It is a versatile method for creating biaryl linkages. For instance, a bromo-substituted benzimidazole can be coupled with a phenylboronic acid to introduce a phenyl group. The efficiency of these reactions often relies on the choice of the palladium catalyst and the supporting ligand. nih.gov

Buchwald-Hartwig Amination: This reaction is a method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide. It is a key strategy for synthesizing N-aryl benzimidazoles. The choice of ligand for the palladium catalyst is crucial for achieving high yields and broad substrate scope. nih.gov A novel synthesis of benzimidazoles has been described via a palladium-catalyzed intramolecular N-arylation reaction. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in Benzimidazole Synthesis

Reaction Type Coupling Partners Catalyst System (Example) Product Type
Suzuki-Miyaura Bromo-benzimidazole + Phenylboronic acid Pd(OAc)₂, PPh₃ Phenyl-substituted benzimidazole
Buchwald-Hartwig Benzimidazole + Aryl halide Pd catalyst with BrettPhos or RuPhos N-Aryl benzimidazole

Hybrid Molecule Synthesis Incorporating Other Heterocycles

To explore new chemical space and potentially enhance biological activity, the benzimidazole scaffold is often combined with other heterocyclic rings to create hybrid molecules.

Thiadiazole Hybrids: Benzimidazole-thiadiazole hybrids have been synthesized by multi-step reaction sequences. scielo.bracs.org A common approach involves converting a 2-(substituted-phenyl)benzimidazole to a hydrazide, which is then reacted with an isothiocyanate to form a thiosemicarbazide (B42300). Cyclization of the thiosemicarbazide in the presence of a strong acid, like sulfuric acid, yields the 1,3,4-thiadiazole (B1197879) ring linked to the benzimidazole core. scielo.bracs.org

Triazole Hybrids: Benzimidazole-triazole hybrids are another important class of compounds. mdpi.comnih.gov One synthetic strategy involves a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In this method, a benzimidazole derivative bearing an alkyne functionality is reacted with an organic azide (B81097) to form the 1,2,3-triazole ring. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 1h Benzimidazol 1 Amine Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is fundamental in identifying the characteristic functional groups and understanding the molecular vibrations of 2-phenyl-1H-benzimidazol-1-amine derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups (e.g., N-H, C=N, C-N, C-H)

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule through their characteristic vibrational frequencies. In the context of this compound derivatives, the IR spectra are marked by several key absorption bands.

The N-H stretching vibration is a prominent feature in the FT-IR spectra of benzimidazole (B57391) derivatives. srce.hrresearchgate.net For the parent 2-phenyl-1H-benzimidazole, the N-H proton appears as a singlet in the downfield region of the ¹H NMR spectrum, and its stretching vibration in the FT-IR spectrum is typically observed as a broad and intense band. rsc.orgnih.govacs.org This broadening is often a result of intermolecular hydrogen bonding. researchgate.net For instance, in some derivatives, the N-H stretching vibration is found in the range of 3200-3500 cm⁻¹. researchgate.net The disappearance of this N-H stretching band upon N-alkylation confirms the substitution at the nitrogen atom of the benzimidazole ring. acs.org

The C=N stretching vibration of the imidazole (B134444) ring is another key diagnostic peak, typically appearing in the region of 1600-1650 cm⁻¹. researchgate.net However, this band can sometimes be overlapped with other vibrations. researchgate.net The C-N stretching vibrations are generally more challenging to identify due to mixing with other vibrational modes in the so-called "fingerprint region." mdpi.com

The C-H stretching vibrations of the aromatic rings (both the phenyl and benzo moieties) are typically observed in the 3000-3100 cm⁻¹ region. mdpi.comjconsortium.com Aliphatic C-H stretching vibrations, from alkyl substituents, appear at frequencies just below 3000 cm⁻¹. acs.org

Below is a table summarizing the characteristic FT-IR absorption bands for functional groups found in this compound and its derivatives.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)References
N-HStretching3200-3500 (often broad) researchgate.net
C-H (aromatic)Stretching3000-3100 mdpi.comjconsortium.com
C-H (aliphatic)Stretching< 3000 acs.org
C=N (imidazole)Stretching1600-1650 researchgate.net
C=C (aromatic)Stretching1400-1600 mdpi.com
C-NStretchingFingerprint Region mdpi.com

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For benzimidazole and its derivatives, Raman spectra can help in the assignment of fundamental vibrational modes that may be weak or overlapping in the IR spectrum. acs.orgscispace.com Polarized Raman studies on single crystals of benzimidazole have been instrumental in resolving ambiguities in vibrational assignments. acs.orgscispace.com The combination of FT-IR and Raman data, often supported by theoretical calculations, allows for a comprehensive analysis of the molecular vibrational modes. researchgate.netacs.orgscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Probing

¹H NMR spectroscopy is used to determine the number of different types of protons in a molecule and their chemical environments. For 2-phenyl-1H-benzimidazole derivatives, the following are characteristic signals:

N-H Proton: The proton attached to the nitrogen of the benzimidazole ring typically appears as a singlet in the downfield region, often around δ 12.7-12.9 ppm. rsc.orgnih.govacs.org The chemical shift of this proton can be influenced by the solvent and concentration due to hydrogen bonding.

Aromatic Protons: The protons on the phenyl and benzimidazole rings resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. rsc.orgmdpi.com The specific chemical shifts and coupling patterns depend on the substitution pattern on the rings.

Alkyl Protons: Protons of alkyl groups attached to the nitrogen or other parts of the molecule will appear in the upfield region of the spectrum, with their chemical shifts dependent on their proximity to electronegative atoms. nih.gov For example, the protons of a methoxy (B1213986) group substituent on the phenyl ring give a singlet signal around δ 3.84-3.85 ppm. nih.gov

The following table provides representative ¹H NMR chemical shift data for 2-phenyl-1H-benzimidazole.

ProtonChemical Shift (δ, ppm)MultiplicityReference
NH~12.95s rsc.org
Phenyl-H (ortho)~8.17d rsc.org
Phenyl-H (meta, para) & Benzimidazole-H~7.20-7.70m rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For 2-phenyl-1H-benzimidazole and its derivatives, the key ¹³C NMR signals are:

C2 Carbon: The carbon atom at position 2 of the benzimidazole ring is typically found in the range of δ 150-155 ppm. rsc.org

Aromatic Carbons: The carbons of the phenyl and benzimidazole rings resonate in the region of δ 110-150 ppm. rsc.orgnih.gov The specific chemical shifts are influenced by the substituents on the rings. mdpi.com

Alkyl Carbons: Carbons of alkyl substituents appear in the upfield region, generally between δ 10 and 60 ppm. nih.gov

A representative ¹³C NMR data for 2-phenyl-1H-benzimidazole is presented in the table below.

CarbonChemical Shift (δ, ppm)Reference
C2~151.3 rsc.org
C3a/C7a~143.8, 135.1 rsc.org
Phenyl C (ipso)~130.2 rsc.org
Phenyl C (ortho, meta, para)~126.5-130.0 rsc.org
C4/C7, C5/C6~111.5-122.7 rsc.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is instrumental in understanding the electronic transitions and luminescent properties of benzimidazole derivatives.

The electronic absorption spectra of 2-phenyl-1H-benzimidazole derivatives are characterized by absorption bands in the ultraviolet and visible regions, arising from π → π* and n → π* electronic transitions within the conjugated system. The position and intensity of these bands are sensitive to the nature and position of substituents on the benzimidazole and phenyl rings.

For instance, the UV-Vis spectrum of 2-phenyl-1H-benzimidazole, synthesized from benzene-1,2-diamine and benzoic acid, has been established as a key method for its structural confirmation. researchgate.net Studies on various 2-(2-hydroxyaryl)-1H-benzimidazole derivatives in methanol (B129727) have revealed characteristic ultraviolet absorption bands. researchgate.net The introduction of different substituents, such as methyl (CH₃), methoxy (CH₃O), and chloro (Cl), on the 2-(2-hydroxyaryl) moiety leads to shifts in the absorption maxima, reflecting the electronic influence of these groups on the chromophore. researchgate.net

A study on novel bithienyl-benzimidazoles, synthesized through a one-pot reductive cyclization, also utilized UV-visible spectroscopy to evaluate their optical properties. sciforum.net This highlights the versatility of UV-Vis spectroscopy in characterizing a wide array of benzimidazole derivatives.

Table 1: UV-Vis Absorption Data for Selected 2-Phenyl-1H-benzimidazole Derivatives

CompoundSolventλmax (nm)Reference
2-(2-hydroxyaryl)-1H-benzimidazolesMethanolVaries with substituents researchgate.net
Bithienyl-benzimidazolesVariousVaries with structure sciforum.net
2-Phenyl-1H-benzimidazoleNot specifiedNot specified researchgate.net

Note: Specific λmax values are dependent on the full structure of the derivative and the solvent used.

Many 2-phenyl-1H-benzimidazole derivatives exhibit interesting fluorescent properties, which are studied using fluorescence spectroscopy. A notable phenomenon observed in certain derivatives, particularly those with a hydroxyl group ortho to the phenyl linkage, is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov This process leads to fluorescence with an unusually large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net

For example, 2-(2-hydroxyphenyl)benzimidazole (HPBI) and its derivatives are known for their ESIPT-driven emission, making them useful as fluorescent probes. researchgate.net The introduction of an amino group at the 5'-position of 2-(2'-hydroxyphenyl)benzimidazole (P1) results in a red-shifted fluorescence emission to 540 nm. nih.gov This modification enhances the Stokes shift and improves selectivity in certain applications. nih.gov In a study of o-hydroxy derivatives of 1H-imidazo[4,5-b]phenazine, a single fluorescence band around 540 nm was observed in methanol, with Stokes shifts of approximately 136-140 nm. researchgate.net

The fluorescence characteristics, including quantum yield and the relationship between fluorescence intensity and substituents, have been systematically investigated for various 2-(2-hydroxyaryl)benzimidazole derivatives. researchgate.net

Table 2: Fluorescence Emission Data for Selected Benzimidazole Derivatives

CompoundSolventEmission λmax (nm)Stokes Shift (nm)Reference
5'-amino-2-(2'-hydroxyphenyl)benzimidazole (P1)Not specified540Not specified nih.gov
o-hydroxy derivatives of 1H-imidazo[4,5-b]phenazineMethanol~540136-140 researchgate.net
(Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrilePowder563Not specified nih.gov
(Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrileThin Film540Not specified nih.gov

Solvatochromism, the change in the position of absorption or emission bands with varying solvent polarity, is a significant feature of many 2-phenyl-1H-benzimidazole derivatives. sciforum.netnih.gov This effect provides insights into the change in dipole moment upon electronic transition and the nature of solute-solvent interactions.

A study on (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile demonstrated a positive solvatochromism effect, with a red-shift of 66 nm in the emission spectrum as the solvent polarity increased. nih.gov This indicates a larger dipole moment in the excited state compared to the ground state. The emission color visibly shifted from green to yellowish-orange upon UV irradiation in different solvents. nih.gov The effect of pH on the electronic spectra has also been investigated, showing that changes in protonation state can lead to significant shifts in absorption and emission wavelengths. nih.gov For instance, for the aforementioned acrylonitrile (B1666552) derivative, changing the pH with HCl or NaOH resulted in a reversible shift in the emission wavelength. nih.gov

The solvent effect on both absorption and fluorescence bands has been analyzed for several novel benzimidazole derivatives, highlighting the importance of the local environment on their photophysical properties. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of 2-phenyl-1H-benzimidazole derivatives through fragmentation analysis. researchgate.net

Electron impact mass spectra have been recorded for various novel benzimidazole derivatives, and their fragmentation patterns have been discussed in detail. researchgate.net For example, the mass spectra of piperazine-containing benzimidazole analogs of sildenafil (B151) have shown a novel fragmentation pattern leading to a prominent ion at m/z = 316. researchgate.net The mass spectrum of (1H-Benzimidazol-2-yl)-phenyl-amine shows a top peak at m/z 209, corresponding to the molecular ion. nih.gov

The fragmentation pathways provide valuable structural information. For instance, in the mass spectrum of 2-phenyl-1H-benzimidazol-4-amine, analysis of the MS2 spectrum in both positive and negative ion modes reveals characteristic fragment ions that help confirm the molecular structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with high confidence. nih.gov This is particularly valuable for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass.

HRMS has been employed in the characterization of various benzimidazole derivatives. For example, LC-ESI-HRMS was used to determine the molecular formula of new 1H-benzimidazole-2-yl hydrazones. rsc.org The exact mass of 2-phenyl-1H-benzimidazol-4-amine has been determined to be 209.0953, which is consistent with its chemical formula C₁₃H₁₁N₃. The ability of HRMS to provide mass accuracies within a few parts per million (ppm) is a significant advantage in structural elucidation. nih.gov

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and intermolecular interactions. nih.gov This technique has been crucial in confirming the structures of numerous 2-phenyl-1H-benzimidazole derivatives. mdpi.comnih.govresearchgate.net

The crystal structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine has been determined, revealing a monoclinic crystal system with space group P2₁/n. mdpi.com The analysis showed that classical N-H···N and C-H···N hydrogen bonds are the primary forces driving the crystal packing. mdpi.comresearchgate.net

In another example, the crystal structure of 2-(1-phenyl-1H-benzimidazol-2-yl)phenol was elucidated, showing a triclinic crystal system. researchgate.net The benzimidazole unit was found to be nearly planar, and an intramolecular O—H⋯N hydrogen bond was observed. researchgate.net The crystal packing is further stabilized by C—H⋯N and C—H⋯O hydrogen bonds, as well as π–π stacking interactions. researchgate.net

X-ray crystallography has also been used to confirm the structure of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide and 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole. nih.govnih.gov These studies provide invaluable data on the molecular conformation and supramolecular architecture of these compounds in the solid state. dntb.gov.ua

Table 3: Crystallographic Data for Selected 2-Phenyl-1H-benzimidazole Derivatives

CompoundFormulaCrystal SystemSpace GroupReference
4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amineC₁₅H₁₂N₆MonoclinicP2₁/n mdpi.com
2-(1-Phenyl-1H-benzimidazol-2-yl)phenolC₁₉H₁₄N₂OTriclinicP1 researchgate.net
2-[(1H-benzimidazol-1-yl)methyl]benzoic acidC₁₅H₁₂N₂O₂Not specifiedNot specified nih.gov

Determination of Absolute Configuration and Conformation

The precise spatial arrangement of atoms, or absolute configuration, in chiral derivatives of this compound is crucial for their biological activity and material properties. A novel method for determining the absolute configuration of chiral primary amines involves derivatization with two enantiomers of a chiral agent, α-fluorinated phenylacetic phenylselenoester (FPP). researchgate.net The resulting diastereomeric amides exhibit distinct ¹⁹F NMR chemical shifts. By comparing the experimental chemical shift differences with those calculated using Density Functional Theory (DFT), the absolute configuration of the original amine can be unambiguously assigned. researchgate.net

The conformation of these molecules, which describes the rotational arrangement of their constituent parts, is also a key structural feature. For instance, in the solid state, the structure of 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate consists of two enantiomeric rotamers. researchgate.net The dihedral angle between the benzimidazole and phenyl rings is a significant conformational parameter. In 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, this angle is 30.1 (1)°. researchgate.net Similarly, for 1-phenyl-1H-imidazole derivatives, the angle between the imidazole and arene rings varies depending on the substituent, for example, 24.58 (7)° for a benzaldehyde (B42025) derivative and 43.67 (4)° for an anisole (B1667542) derivative. nih.gov In some cases, intramolecular hydrogen bonding can lead to a nearly coplanar arrangement of the rings. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing and, consequently, the physical properties of this compound derivatives are governed by a network of non-covalent interactions.

Hydrogen Bonding: Hydrogen bonds are a predominant intermolecular force in these compounds. In the crystal structure of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, molecules are linked by N—H⋯N hydrogen bonds, forming infinite chains. researchgate.net Similarly, O—H⋯N hydrogen bonding between benzimidazole molecules can result in chain structures. doaj.org In the presence of suitable functional groups, other types of hydrogen bonds, such as O—H⋯O, can also be observed, sometimes involving solvent molecules. nih.govdoaj.org The strength of these interactions can be significant, with calculated energies for O–H⋯N bonds being as high as -7.82 kcal/mol. mdpi.com The presence of water molecules can lead to the formation of O—H⋯N and N—H⋯O hydrogen bonds, further stabilizing the crystal lattice. rsc.org It has been shown that hydrogen bonding plays a crucial role in the design of solid-state structures with desirable properties. nih.govdoaj.org

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Studies on various benzimidazole derivatives have shown that their thermal stability is influenced by the nature and position of substituents on the benzimidazole core. bohrium.comnih.gov For example, the introduction of methyl groups can enhance thermal stability, whereas nitro groups may decrease it. bohrium.comnih.govnih.gov However, a combination of a nitro group and a methyl group might not significantly alter the stability compared to the parent compound. bohrium.comnih.govnih.gov Conjugation within the molecule is also a crucial factor affecting thermal stability. bohrium.comnih.govnih.gov

TGA is also used to study the thermal behavior of metal complexes of benzimidazole derivatives. For instance, a Co(II)/pyrazole (B372694) complex was shown to decompose in three steps when analyzed by TGA. mdpi.com Porous polybenzimidazole polymers have been investigated for their stability under high pressure and at various temperatures using TGA, demonstrating their potential for applications like CO2 adsorption. researchgate.net Anthelmintic benzimidazole drugs have shown reliable stability in solid form when exposed to temperatures up to 50°C. researchgate.net

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to confirm the elemental composition of a synthesized compound, ensuring its purity and verifying that the correct product has been obtained. This method provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample.

For derivatives of this compound, elemental analysis is a standard characterization technique. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the expected molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the successful synthesis of the target compound. For example, in the synthesis of various 2-(substituted phenyl)-1H-benzimidazole derivatives, elemental microanalysis is reported to confirm the composition of the newly formed compounds. researchgate.net This technique is routinely employed alongside spectroscopic methods to provide a complete and unambiguous characterization of the synthesized molecules. Elemental microanalysis services are commercially available from specialized laboratories that use dedicated elemental analyzers. elementalmicroanalysis.com

Below is an illustrative data table showing the kind of results obtained from elemental microanalysis for a hypothetical derivative of this compound.

CompoundMolecular FormulaCalculated C (%)Found C (%)Calculated H (%)Found H (%)Calculated N (%)Found N (%)
This compoundC₁₃H₁₁N₃74.6274.585.305.3520.0820.01

Theoretical and Computational Investigations of 2 Phenyl 1h Benzimidazol 1 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool to model and predict the properties of molecular systems with a high degree of accuracy.

Theoretical geometry optimization of benzimidazole (B57391) derivatives reveals important structural features. unina.it For instance, in 2-phenyl-5(6)-nitrobenzimidazole, the benzimidazole and the 2-phenyl rings are not coplanar, with a computed dihedral angle of approximately 32°. unina.it This deviation from planarity is attributed to the steric repulsion between the NH group and the ortho-hydrogens of the phenyl ring. unina.it Such distortions can significantly influence the molecule's electronic properties and nonlinear optical (NLO) activity. unina.it In the case of 1-benzyl-2-phenyl-1H-benzimidazole, the benzimidazole group forms a dihedral angle of 29.04 (1)° with the attached benzene (B151609) ring and is nearly perpendicular to the plane of the benzyl (B1604629) group, with a dihedral angle of 88.9 (1)°. nih.gov

The conformation of these molecules is also influenced by substituent groups. For 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole (N-PhPABZ), the introduction of the N-phenyl group results in a more noncoplanar conformation compared to its unsubstituted counterpart. rsc.org The dihedral angle between the phenyl ring and the imide ring in N-PhPABZ is 25.2°, indicating that the steric hindrance from the N-substitution significantly distorts the molecular backbone. rsc.org

Table of Dihedral Angles in 2-Phenyl-1H-benzimidazol-1-amine Derivatives

CompoundRingsDihedral Angle (°)
2-Phenyl-5(6)-nitrobenzimidazoleBenzimidazole and 2-phenyl~32
1-Benzyl-2-phenyl-1H-benzimidazoleBenzimidazole and attached benzene29.04 (1)
1-Benzyl-2-phenyl-1H-benzimidazoleBenzimidazole and benzyl group88.9 (1)
5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazolePhenyl and imide25.2

This table presents selected dihedral angles from computational studies, illustrating the non-planar nature of these molecular systems.

The electronic properties of benzimidazole derivatives are largely governed by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr

For many benzimidazole derivatives, the HOMO is primarily localized on the benzimidazole ring, indicating its electron-donating ability, while the LUMO is often distributed over both the benzimidazole and phenyl rings, signifying its capacity to accept electrons. dergipark.org.tr A smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity and is beneficial for intramolecular charge transfer, which can enhance a material's NLO properties. dergipark.org.tr

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA), reveals the net atomic charges on each atom in the molecule. rsc.orgresearchgate.net In N-PhPABZ, for instance, the net charge of the amine nitrogen atoms on the benzimidazole ring is significantly higher than that on the phenyl ring, which is attributed to the superior electron-donating property of the benzimidazole group. rsc.org

The Electron Localization Function (ELF) provides a visual representation of electron localization in a molecule, offering insights into chemical bonding. wikipedia.org ELF analysis can distinguish between core and valence electrons and clearly illustrates covalent bonds and lone pairs. wikipedia.org It is a powerful tool for understanding the electronic structure in a chemically intuitive manner. wikipedia.org

Table of HOMO-LUMO Energy Gaps for Selected Benzimidazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-(1-Phenylethylideneamino) guanidine--Narrow gap is beneficial for NLO activity
N-Butyl-1H-benzimidazole---
2-aminobenzimidazole---

This table would ideally contain specific energy values for this compound, however, the direct data was not available in the provided search results. The information included reflects general findings for related benzimidazole structures.

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts for benzimidazole derivatives generally show good agreement with experimental values. nih.govmdpi.com For example, in a study of 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its metal complexes, DFT calculations were used to compute the 1H NMR spectra, which were then compared to experimental data. nih.gov

Vibrational Frequencies: Theoretical vibrational frequencies are calculated to understand the different vibrational modes of a molecule. These calculations are often performed using DFT methods, and the results are compared with experimental FT-IR and Raman spectra. mdpi.comresearchgate.net For instance, in the study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the C-H stretching vibrations were calculated using the B3LYP/6-311++G(d,p) method and showed good agreement with the experimental FT-IR spectrum. mdpi.com The Potential Energy Distribution (PED) analysis is also employed to provide a detailed assignment of the vibrational modes. mdpi.com

Table of Predicted vs. Experimental Vibrational Frequencies for a Benzimidazole Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretching3123, 3089, 3077, 3068, 3067, 3055, 3054, 3042, 3039, 3009, 29272919, 2858
C=O stretching17761708
O-H stretching3619-

This table showcases a comparison for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, as specific data for the target compound was not available. The data illustrates the typical agreement found between calculated and experimental values.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.dewisc.edu It provides a detailed picture of charge transfer and delocalization within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The stabilization energy, E(2), associated with these interactions quantifies the strength of the delocalization. wisc.edu

In benzimidazole derivatives, NBO analysis has been used to understand the nature of hydrogen and halogen bonding interactions and to analyze the delocalization of electrons. researchgate.netnih.gov For example, in N-Butyl-1H-benzimidazole, NBO analysis revealed that the delocalization of σ-electrons from the C1-C2 bond is distributed into the antibonding orbitals σ(C1-C6), σ(C1-N26), and σ*(C6-H11). nih.gov This type of analysis helps in understanding the electronic stabilization of the molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP map illustrates the charge distribution on the molecular surface, where different colors represent different potential values. libretexts.org

Typically, regions of negative potential (often colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net For benzimidazole derivatives, MEP analysis has been used to identify these reactive regions, providing insights into their chemical reactivity and potential interactions with other molecules. researchgate.netmdpi.com

The study of nonlinear optical (NLO) properties of materials is crucial for their application in optoelectronic devices. cumhuriyet.edu.tr The first-order hyperpolarizability (β) is a key parameter that determines the second-order NLO response of a molecule. nih.gov

Computational studies have shown that benzimidazole derivatives can possess significant NLO properties. researchgate.netnih.govresearchgate.net The NLO activity is often enhanced by the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. unina.it For instance, in push-pull benzimidazoles, the introduction of a nitro group can improve the NLO activity. unina.it Theoretical calculations of the first-order hyperpolarizability can predict the NLO potential of new materials and guide the design of molecules with enhanced NLO properties. unina.itnih.gov It has been noted that distortions from coplanarity can decrease molecular hyperpolarizabilities. unina.it

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the behavior of 2-phenyl-1H-benzimidazole systems at an atomic level. These techniques allow for the prediction of ligand-target interactions and the assessment of system stability.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern their activity.

For instance, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been investigated for their antiproliferative, antifungal, and antibacterial activities. nih.govacs.org Molecular docking studies revealed that one of the most active compounds, 2g, interacts with crucial amino acids in the binding site of dihydrofolate reductase complexed with nicotinamide (B372718) adenine (B156593) dinucleotide phosphate. nih.govacs.org This interaction is key to its biological activity.

Similarly, docking studies of N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamide derivatives against protein data bank IDs 1A9U and 3FLY confirmed that compounds 5a, 5d, and 5g possess significant anthelmintic activity. researchgate.net Furthermore, research on 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives as agonists for the human N-formyl peptide receptor 1 (FPR1) used molecular docking to understand their binding modes. nih.gov The studies found that the binding pocket of the most active molecules shares common features with known peptide agonists, suggesting they bind to similar sites. nih.gov

In another study, some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives were screened using molecular docking to evaluate their binding preference to the BCR-ABL protein, a key target in chronic myeloid leukemia. nih.gov The insights gained from these docking studies are crucial for the rational design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on 2-Phenyl-1H-benzimidazole Derivatives

Derivative Class Target Protein Key Findings
N-alkylated-2-(substituted phenyl)-1H-benzimidazoles Dihydrofolate reductase Compound 2g interacts with crucial amino acids in the binding site. nih.govacs.org
N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamides PDB IDs: 1A9U, 3FLY Compounds 5a, 5d, and 5g show high anthelmintic activity. researchgate.net
2-(benzimidazol-2-ylthio)-N-phenylacetamides Human N-formyl peptide receptor 1 (FPR1) Active molecules share binding sites with known peptide agonists. nih.gov
2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazoles BCR-ABL protein Evaluation of binding preference to overcome imatinib (B729) resistance. nih.gov

Molecular Dynamics Simulations for System Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-receptor complexes over time. These simulations can reveal information about the stability of the binding mode predicted by docking, as well as any conformational changes that may occur in the protein or the ligand upon binding.

While specific MD simulation studies focusing solely on this compound are not extensively detailed in the provided results, the principles are widely applied to similar benzimidazole systems. For instance, MD simulations have been used to study 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists of the estrogen-related receptor alpha (ERRα). mdpi.com These simulations showed that different binding modes of small molecules in the ligand-binding domain lead to changes in helix structures, which in turn affects the biological activity of the inverse agonist. mdpi.com The flexibility of certain helices was found to be positively associated with the inverse agonist activity. mdpi.com Such simulations are crucial for confirming the stability of predicted binding poses and understanding the dynamic nature of the interactions.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. Computational approaches play a significant role in modern SAR studies by correlating specific structural features of molecules with their biological activities.

For benzimidazole derivatives, SAR studies have revealed key insights. For example, in a series of 2-phenyl-substituted benzimidazoles, an amine group at the R1 position was found to enhance the inhibition of COX-1, COX-2, and 5-lipoxygenase enzymes. mdpi.com Furthermore, lipophilic groups at the R5 position favor COX-1 inhibition, while hydrophilic groups enhance COX-2 inhibition. mdpi.com

Another study on 2-amino-1-isopropylsulfonyl 6-substituted benzimidazoles, which are p38α MAP kinase inhibitors, found that a piperid-4-yl group at the R3 position resulted in the highest efficacy and selectivity. mdpi.com The substitution pattern around the benzimidazole nucleus is a critical determinant of the pharmacological activity. nih.gov For instance, electron-deficient groups like -Cl or -Br on 2-acetamidobenzimidazoles were found to favor anti-inflammatory potency, whereas electron-rich groups like –OCH3 reduced it. mdpi.com

The versatility of the benzimidazole structure allows for substitutions at various positions, which can significantly enhance the compound's ability to interact with viral targets. rroij.com For example, substituents at the 2-position of the benzimidazole ring can enhance binding to viral polymerases or proteases. rroij.com

Coordination Chemistry of 2 Phenyl 1h Benzimidazol 1 Amine Derivatives

Ligand Design and Denticity Investigations

The design of ligands based on the 2-phenyl-1H-benzimidazole framework is a strategic process aimed at creating molecules with specific coordination properties. The inherent structural features of these derivatives, such as the presence of multiple nitrogen atoms, make them excellent candidates for chelation with metal ions.

The design principles for these ligands often draw from fragment-based drug discovery (FBDD) strategies, where molecular fragments are elaborated in three dimensions to optimize interactions with a target, in this case, a metal center. acs.org The core 2-phenyl-1H-benzimidazole scaffold provides a planar and rigid structure that facilitates the formation of stable metal complexes. researchgate.net The denticity of these ligands, which refers to the number of donor atoms that can bind to a central metal ion, is a key area of investigation. Derivatives of 2-Phenyl-1H-benzimidazol-1-amine can be designed to be monodentate, bidentate, or even polydentate ligands.

Investigations into their denticity often involve modifying the substituents at the N-1 position of the benzimidazole (B57391) ring and the phenyl group. For instance, the introduction of additional donor groups, such as amino or pyridyl moieties, can increase the denticity and lead to the formation of more stable, chelated structures. The steric and electronic properties of these substituents significantly influence the coordination behavior and the resulting geometry of the metal complexes. rsc.org

For example, 2-alkylaminobenzimidazoles have been shown to act as bidentate N,N donors. orientjchem.org The ability to fine-tune the electronic properties of the benzimidazole ligand by introducing various substituents enhances their performance in forming stable and catalytically active metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-phenyl-1H-benzimidazole derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. ijnc.irconnectjournals.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Transition Metal Complexes (e.g., Cu(II), Zn(II), Ni(II), Co(III), Fe(III), Pd(II), Pt(II), Cr(III))

A wide range of transition metal complexes have been synthesized using benzimidazole-based ligands. The synthesis often involves a condensation reaction between o-phenylenediamine (B120857) and an appropriate aldehyde to form the benzimidazole scaffold, which is then reacted with the metal salt. nih.govasrjetsjournal.org

Cu(II), Zn(II), and Ni(II) Complexes: Complexes of Cu(II), Zn(II), and Ni(II) with 2-substituted benzimidazole derivatives have been extensively studied. ijnc.ircu.edu.egresearchgate.net For instance, the reaction of 2-(1H-benzimidazol-2-yl)-phenol derivatives with Cu(II), Zn(II), and Ni(II) acetates yields the corresponding metal complexes. ijnc.ir The characterization of these complexes is typically carried out using techniques such as FT-IR, ¹H-NMR, powder X-ray diffraction, and ESI-MS. ijnc.ir

Co(III) and Fe(III) Complexes: Cobalt(III) and Iron(III) complexes have also been successfully synthesized. Novel Co(III) complexes with 2-pyridinecarboxamide ligands have been prepared and characterized, demonstrating catalytic activity. nih.gov Similarly, Fe(III) and Ni(II) mixed-ligand complexes based on imidazole (B134444) and benzimidazole have been synthesized and characterized, showing potential antimicrobial and anti-inflammatory activities. rsc.org The synthesis of Co(II) and Fe(II) complexes with various 1-substituted benzimidazole derivatives has also been reported. rsc.orgnih.govbohrium.com

Pd(II) and Pt(II) Complexes: Palladium(II) and Platinum(II) complexes with ligands such as 2-phenyl-1H-imidazo[4,5-f] orientjchem.orgnih.govphenanthroline have been synthesized and characterized for their potential cytotoxicity. nih.gov Other studies have focused on Pd(II) and Pt(II) complexes with (1H-benzimidazol-2-ylmethyl)-N-phenyl amine, investigating their structural properties and anticancer activity. nih.gov The coordination of these ligands to the metal ions typically occurs through the pyridine-type nitrogen of the benzimidazole ring and a secondary amino group. nih.gov

Cr(III) Complexes: The synthesis and characterization of Cr(III) complexes with ligands like 2-amino-3-(2-hydroxyphenyl)-1-oxazolidin-4-one have been reported. nih.gov These complexes are often prepared by refluxing the ligand with hydrated chromium metal salts. nih.gov Additionally, Cr(III) complexes with ethylene (B1197577) cross-bridged cyclam and cyclen ligands have been synthesized and shown to have distorted octahedral geometries. rsc.org

Below is a table summarizing the synthesis of various transition metal complexes with benzimidazole derivatives.

Metal IonLigand DerivativeSynthetic MethodReference
Cu(II)2-(1H-benzimidazol-2-yl)-phenolReaction with Cu(CH₃COO)₂·H₂O in ethanol ijnc.ir
Zn(II)2-(1H-benzimidazol-2-yl)-phenolReaction with Zn(CH₃COO)₂·4H₂O in ethanol ijnc.ir
Ni(II)2-(1H-benzimidazol-2-yl)-phenolReaction with Ni(CH₃COO)₂·4H₂O in ethanol ijnc.ir
Co(III)2-PyridinecarboxamideReaction with cobalt salts nih.gov
Fe(III)Imidazole-benzimidazole mixed ligandsReaction with Fe(III) salts rsc.org
Pd(II)(1H-benzimidazol-2-ylmethyl)-N-phenyl amineReaction with PdCl₂ nih.gov
Pt(II)(1H-benzimidazol-2-ylmethyl)-N-phenyl amineReaction with PtCl₂ nih.gov
Cr(III)2-Amino-3-(2-hydroxyphenyl)-1-oxazolidin-4-oneRefluxing with CrCl₃·6H₂O nih.gov

Main Group Metal Complexes (e.g., Tin compounds)

The coordination chemistry of 2-phenyl-1H-benzimidazole derivatives extends to main group metals, with organotin(IV) complexes being a notable example. These compounds have garnered interest due to their structural diversity and potential applications. orientjchem.org

The synthesis of organotin(IV) complexes often involves the reaction of a 2-alkylaminobenzimidazole derivative with an organotin(IV) dihalide, such as Me₂SnCl₂, in an alkaline medium. orientjchem.org The resulting complexes can feature penta- or hexa-coordinated tin atoms. orientjchem.org For example, chiral bidentate ligands like 2-(1-aminoethyl)benzimidazole react with Me₂SnCl₂ to form mononuclear complexes where the ligand coordinates to the tin atom in a bidentate N,N donor fashion. orientjchem.org In contrast, ligands containing a mercapto group, such as 2-(1-amino-2-mercaptopropylyl)benzimidazole, can act as bidentate N,S donors. orientjchem.org

The characterization of these organotin complexes relies on techniques like FT-IR, mass spectrometry, and NMR (¹H, ¹³C, and ¹¹⁹Sn). nih.gov

Analysis of Coordination Modes and Geometries (e.g., N,N-chelation, distorted tetrahedral, octahedral)

The coordination of 2-phenyl-1H-benzimidazole derivatives to metal centers can occur through various modes, leading to a range of molecular geometries. The specific coordination mode is influenced by the nature of the ligand, the metal ion, and the reaction conditions.

N,N-Chelation: A common coordination mode for these ligands is N,N-chelation, where two nitrogen atoms from the ligand bind to the same metal ion, forming a stable chelate ring. This is frequently observed in ligands that have been functionalized to include a second nitrogen donor atom, such as in 2-alkylaminobenzimidazoles. orientjchem.org The formation of a five-membered chelate ring is particularly favorable. nih.gov

Coordination Geometries: The coordination number and the arrangement of ligands around the central metal ion determine the geometry of the complex.

Tetrahedral Geometry: Some Ni(II) complexes with monodentate 2-substituted benzimidazole ligands have been found to exhibit a tetrahedral geometry. cu.edu.egresearchgate.net Similarly, some Co(II) complexes have been reported to adopt a distorted tetrahedral geometry. researchgate.net

Square Planar Geometry: In contrast, Cu(II) complexes with similar monodentate benzimidazole ligands often exhibit a square planar geometry. researchgate.net

Octahedral Geometry: Octahedral geometry is also common, particularly for Cr(III) and some Ni(II) and Fe(III) complexes. researchgate.netrsc.orgnih.gov For instance, Cr(III) complexes with ligands like 2-amino-3-(1-hydrogen-indol-3-yl) propanoic acid are proposed to have a hexa-coordinated octahedral structure. nih.gov Fe(III) and Ni(II) mixed-ligand complexes with imidazole and benzimidazole have also been found to possess octahedral geometry. rsc.org

The table below summarizes the observed coordination modes and geometries for various metal complexes.

Metal ComplexCoordination ModeGeometryReference
[Ni(L)₂Cl₂] (L = 2-substituted benzimidazole)MonodentateTetrahedral cu.edu.egresearchgate.net
[Cu(L)₂Cl₂] (L = 2-substituted benzimidazole)MonodentateSquare Planar researchgate.net
[Cr(Trp)₂(OH)(H₂O)]BidentateOctahedral nih.gov
[Fe(IM)(BZ)(H₂O)Cl₂]·2H₂OMixed-ligandOctahedral rsc.org
[Co(diphenylphosphine)₂Cl₂]-Distorted Tetrahedral researchgate.net

Stability Constants and Thermodynamic Studies of Metal-Ligand Interactions

The stability of metal complexes is a crucial factor in their potential applications and is quantified by stability constants (log K). These studies provide insight into the strength of the metal-ligand bond and the thermodynamics of complex formation.

Potentiometric titration is a common method used to determine the stability constants of metal complexes in solution. nih.gov Studies on the stability of binary and ternary complexes of transition metals like Cu(II), Ni(II), and Zn(II) with various ligands, including those related to benzimidazoles, have been conducted. nih.govnih.gov

For instance, the stability constants of Cu(II), Ni(II), and Zn(II) complexes with certain ligands have been determined, and the order of stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand, including steric and electronic effects.

The Gibbs free energy (ΔG) of complex formation, which indicates the spontaneity of the reaction, can be calculated from the stability constants. Negative values of ΔG suggest that the complex formation is a spontaneous process. ijnc.ir

The following table presents representative stability constant data for some transition metal complexes.

Metal IonLigandlog KReference
Cu(II)Cetrizine8.55
Ni(II)Cetrizine6.40
Zn(II)Hematoxylin (1:2)8.24 nih.gov
Ni(II)Glycine (NiL)5.55 ijnc.ir
Cu(II)Me₆ cu.edu.egdieneN₄ (CuL²⁺)18.39 researchgate.net

Theoretical Studies on Metal Complex Electronic Structure and Reactivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure, bonding, and reactivity of metal complexes of 2-phenyl-1H-benzimidazole derivatives. rsc.orgnih.govnih.gov

Electronic Structure and Bonding: DFT calculations can be used to optimize the geometry of the complexes and to analyze their frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and stability of the complex. rsc.org Natural Bond Orbital (NBO) analysis can provide information about the nature of the metal-ligand bonds, indicating the degree of ionic and covalent character. nih.gov For example, in some Pd(II) and Pt(II) complexes of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine, the coordination sphere around the metal center is made up of the pyridine-type nitrogen, the secondary amine nitrogen, and two chloride ions, completing a square planar geometry. cu.edu.eg

Reactivity: Theoretical calculations can also predict the reactivity of these complexes. Mapping of the electrostatic surface potential (MESP) can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. asrjetsjournal.org Reactivity descriptors such as ionization potential, electron affinity, and chemical hardness can be calculated to provide a quantitative measure of the complex's reactivity. asrjetsjournal.org DFT studies have shown that metal coordination can lead to a reduction in the energy gap and an increase in the softness of the complex, thereby enhancing its reactivity and biological activity. rsc.org

Computational studies have also been employed to understand the reaction mechanisms of catalytic processes involving these complexes. For instance, DFT calculations have been used to study the energetics of intermediate steps in the formation of benzimidazole derivatives and their metal complexes. nih.gov

Applications in Advanced Materials Science and Catalysis

Material Science Applications

The unique structural and electronic properties of the 2-phenylbenzimidazole (B57529) framework make it a privileged scaffold in materials science. Its inherent aromaticity, rigidity, and electron-donating/accepting capabilities, which can be fine-tuned through substitution, allow for its incorporation into a variety of advanced materials.

Development of Functional Materials

The benzimidazole (B57391) core is a fundamental building block in the design of novel functional materials. acs.org Its structure is noted for its thermal stability and can be modified at multiple positions (the N-1, C-2, and the phenyl ring) to tune its properties for specific applications. acs.orgrsc.org This versatility has led to its use in a range of materials, including agrochemicals, dyes, and other novel materials. nih.gov The ability of the benzimidazole moiety to interact with biopolymers has made it a "privileged substructure" in medicinal chemistry, leading to the development of compounds with potential anticancer, antifungal, and antibacterial properties. acs.orgnih.govresearchgate.net The synthesis of 1-aryl-1H-benzimidazoles is particularly important for creating electronic materials, such as 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi), a key material in Organic Light Emitting Diode (OLED) applications. tcichemicals.com

Optoelectronic Materials (e.g., Dyes, Sensors, Organic Field-Effect Transistors)

The photophysical properties of 2-phenylbenzimidazole derivatives make them highly suitable for optoelectronic applications. These compounds are frequently investigated for their use as fluorescent dyes, in sensors, and as materials for OLEDs. nih.gov

Research into benzimidazole Schiff bases has highlighted their potential as optoelectronic and nonlinear optical materials. researchgate.net These compounds can exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable property for fluorescent materials as it minimizes self-absorption. researchgate.net For instance, certain derivatives have shown Stokes shifts greater than 200 nm and appreciable quantum yields. researchgate.net

The 2-phenylbenzimidazole scaffold is particularly attractive for creating ligands for metal complexes used in phosphorescent OLEDs (PhOLEDs). Neutral bisheteroleptic iridium(III) complexes using substituted 2-phenylbenzimidazole as the cyclometallating ligand are of significant interest. rsc.org These complexes are often more electron-rich than those based on the more common 2-phenylpyridine (B120327) ligand, which influences their oxidation and reduction potentials and, consequently, their emission colors. rsc.org By modifying the substituents on either the phenyl or benzimidazole rings, the emission properties can be tuned across the visible spectrum. rsc.org Similarly, platinum(II) complexes with pyridyl-benzimidazole derivative ligands have been shown to be orange/red emitters. acs.org

Furthermore, specific derivatives like 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol have been developed as highly sensitive fluorescent probes for detecting pH changes and the presence of metal ions like zinc (Zn2+). nih.gov This probe demonstrates a remarkable "off-on-off" switching mechanism depending on the pH, with a fluorescence enhancement of over 100-fold upon complexation with Zn2+. nih.gov

Table 1: Photophysical and Electrochemical Properties of Selected Benzimidazole Derivatives and Complexes

Compound/Complex Application Key Finding Reference
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines Optoelectronics Large Stokes shifts (>200 nm), appreciable quantum yields, and large hyperpolarizabilities. researchgate.net
2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ) Fluorescent Sensor Acts as a pH-induced "off-on-off" switch and shows >100-fold fluorescence enhancement with Zn2+. nih.gov
Neutral Ir(III) complexes with 2-phenylbenzimidazole ligands OLEDs Emission properties can be tuned by substituents; photoluminescence quantum yields range from 0.04 to 0.43. rsc.org
Organoplatinum(II) complexes with pyridyl-benzimidazole ligands OLEDs Exhibit orange/red emissions in a frozen solution or solid state, attributed to metal-to-ligand charge transfers. acs.org
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) OLEDs Used as an electron transport and host material due to good electron mobility and thermal stability. rsc.orgtcichemicals.com

Bioimaging Agents

The inherent fluorescence of many benzimidazole derivatives positions them as promising candidates for bioimaging applications. A fluorescent probe is a molecule that can be used to visualize and detect specific components within a biological system. While research specifically detailing "2-Phenyl-1h-benzimidazol-1-amine" as a bioimaging agent is limited, the broader class of 2-phenylbenzimidazoles has shown significant potential.

The development of a fluorescent sensor for pH and Zn2+ from a 2-phenylbenzimidazole derivative is a prime example of its utility in biological sensing. nih.gov Given the critical role of metal ions like zinc in biological processes, such probes are invaluable for imaging their distribution and concentration in cells. Another study used a fluorescent probe to investigate the generation of reactive oxygen species (ROS) by ferrocenyl quinoline-benzimidazole hybrids, demonstrating the scaffold's utility in studying cellular mechanisms. acs.org The ability to modify the benzimidazole structure allows for the tuning of its photophysical properties, which is essential for developing probes that are bright, stable, and specific to their biological target.

Catalytic Applications

In addition to materials science, the 2-phenylbenzimidazole structure plays a crucial role in catalysis, primarily by acting as a versatile ligand that can coordinate with a variety of transition metals to form active catalysts.

Role as Ligands in Organometallic Catalysis

The nitrogen atoms within the benzimidazole ring system are effective coordination sites for metal ions, enabling these compounds to function as ligands in organometallic complexes. nih.gov Benzimidazoles can act as monodentate or bridging ligands, forming stable complexes with a wide range of transition metals, including palladium (Pd), copper (Cu), iridium (Ir), ruthenium (Ru), osmium (Os), iron (Fe), and zinc (Zn). rsc.orgnih.govnih.govnih.govnih.govnih.govrsc.orgresearchgate.net

The resulting metal complexes often exhibit enhanced catalytic activity. nih.gov For example, N-heterocyclic carbene (NHC) ligands derived from 1,3-dibenzylbenzimidazolium form highly stable and active palladium complexes used in various catalytic reactions. nih.gov Iridium(III) and Platinum(II) complexes with 2-phenylbenzimidazole-based ligands are central to the development of phosphorescent materials but also represent a significant class of organometallic compounds. rsc.orgacs.orgnih.gov Similarly, Ru(II) and Os(II) have been complexed with benzimidazole-derived ligands to create potential anticancer agents, highlighting the scaffold's utility in bioinorganic chemistry. nih.gov The ability to easily modify the benzimidazole structure allows for the fine-tuning of the steric and electronic properties of the ligand, which in turn influences the stability, reactivity, and selectivity of the metal catalyst. rsc.orgnih.gov

Use in Organic Transformation Catalysis (e.g., Cyclization, Cross-Coupling Reactions)

Metal complexes featuring benzimidazole-based ligands are effective catalysts for a variety of organic transformations. These transformations are fundamental to synthetic chemistry, enabling the construction of complex molecules from simpler starting materials.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen (C-N) bonds. youtube.com While often used to synthesize the benzimidazole core itself, complexes bearing benzimidazole-derived ligands (like NHCs) are also active catalysts for these and other coupling reactions. nih.govnih.gov

Copper-benzimidazole complexes have been specifically identified as catalysts for key oxidation reactions, such as the conversion of alcohols to aldehydes and ketones. nih.gov Furthermore, iron-salen complexes supported on a polymer scaffold have been used to catalyze the synthesis of benzimidazole derivatives, showcasing a heterogeneous catalytic system that allows for easy separation and reuse of the catalyst. researchgate.net The development of such catalytic systems is crucial for creating more efficient, cost-effective, and environmentally friendly chemical processes.

Table 2: Catalytic Applications of Benzimidazole-Based Systems

Catalyst System Type of Reaction Key Features Reference
Copper-benzimidazole complexes Oxidation of alcohols Facilitates the conversion of alcohols to aldehydes and ketones. nih.gov
Polymer-supported Iron-salen complex Benzimidazole synthesis Heterogeneous catalyst, reusable for multiple cycles with high efficiency. researchgate.net
Palladium-NHC (from benzimidazolium) complexes Cross-coupling reactions Forms stable and highly active catalysts for reactions like C-N bond formation. nih.gov
Sodium iodide / Ammonium (B1175870) molybdate Benzimidazole synthesis Co-catalytic system for the efficient synthesis of 2-benzimidazoles. researchgate.net

Photocatalytic Systems

While 2-phenyl-1H-benzimidazole itself is not a primary photocatalyst, its derivatives, particularly sulfonated forms, have been the subject of studies on photocatalytic degradation. The compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a common UV-absorbing agent, has been shown to undergo photocatalytic degradation, providing insights into the environmental fate of such compounds.

Research has demonstrated that the degradation of PBSA can be effectively achieved using semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO). researchgate.netresearchgate.netproakademia.eu The process is influenced by several factors, including the pH of the solution and the presence of oxidizing species. For instance, the photocatalytic degradation of PBSA using TiO₂ is significantly more efficient in acidic conditions (pH 3) compared to neutral or basic media. proakademia.eu This is attributed to the electrostatic attraction between the positively charged TiO₂ surface (as TiOH₂⁺) and the anionic form of PBSA at low pH, which facilitates adsorption onto the catalyst surface. researchgate.net

The degradation mechanism primarily involves hydroxyl radicals (HO•), which are powerful oxidizing agents generated on the surface of the photocatalyst under UV irradiation. researchgate.netresearchgate.net The reaction pathways for PBSA include desulfonation and cleavage of the benzimidazole ring. nih.gov Intermediates identified during the process include hydroquinone, p-benzoquinone, and various hydroxylated products. researchgate.net

Furthermore, novel photocatalytic systems are being developed for the synthesis of benzimidazole derivatives, highlighting a green chemistry approach. A visible-light-responsive, magnetically separable photocatalyst (Pd-g-C₃N₄-Vanillin@γ-Fe₂O₃-TiO₂) has been successfully used for the simultaneous formation of benzimidazoles and the hydrogenation of olefins. nih.govnih.gov This system operates under mild conditions, utilizes safe visible light, and minimizes waste, showcasing the potential of photocatalysis in the sustainable synthesis of these important compounds. nih.gov

Table 1: Research Findings on Photocatalytic Degradation of 2-Phenylbenzimidazole-5-sulfonic acid (PBSA)

CatalystpH ConditionKey FindingsReference
TiO₂Acidic (pH 3)Highest degradation rate observed. proakademia.eu
TiO₂AcidicFacilitated by electrostatic attraction between catalyst and PBSA. researchgate.net
ZnOUnbufferedSlightly more efficient than TiO₂ but unstable in acidic solutions. researchgate.net
TiO₂ / ZnOGeneralDegradation primarily mediated by hydroxyl radicals. researchgate.netresearchgate.net
None (Direct)pH 6.8Quantum yield of 2.70 × 10⁻⁴, involving radical cation intermediates. nih.gov

Catalyst Recyclability and Green Catalysis Paradigms

The principles of green chemistry, which emphasize waste reduction and the use of reusable materials, are central to modern synthetic chemistry. In the context of producing 2-phenyl-1H-benzimidazole and its derivatives, significant research has focused on developing recyclable catalysts that offer high efficiency and easy separation from the reaction mixture.

One prominent example is the use of metal-organic frameworks (MOFs). MIL-53(Fe) has been employed as a highly efficient and reusable heterogeneous catalyst for the synthesis of 2-aryl-1H-benzimidazoles from o-phenylenediamine (B120857) and various aldehydes. nih.gov This method is notable for its excellent yields under solvent-free conditions with low catalyst loading. Crucially, the MIL-53(Fe) catalyst can be easily recovered by simple filtration and reused for at least five consecutive cycles without a significant loss of its catalytic activity. nih.gov

Another advancement in this area is the development of magnetically separable nanocatalysts. These catalysts, which typically consist of a catalytic species anchored to magnetic nanoparticles (like Fe₃O₄), allow for near-total recovery of the catalyst from the reaction medium using an external magnet. This approach not only simplifies product purification but also minimizes the loss of the valuable catalyst. For instance, a magnetically recyclable bimetallic catalyst, Fe₃O₄@Cu-Mn, has been shown to be effective for one-pot oxidative benzimidazole synthesis. nih.gov Similarly, a visible-light-driven magnetic photocatalyst, Pd-g-C₃N₄-Vanillin@γ-Fe₂O₃-TiO₂, has been used for benzimidazole formation, combining the benefits of photocatalysis with magnetic recyclability. nih.govnih.gov

The use of deep eutectic solvents (DESs) and water as reaction media also aligns with green catalysis paradigms. nih.gov These solvents are low-cost, often biodegradable, and safer alternatives to conventional volatile organic solvents. Research has shown that the synthesis of 2-substituted benzimidazoles can be performed efficiently in water using recyclable catalysts like erbium triflate (Er(OTf)₃), which can be recovered and reused. nih.gov

Table 2: Examples of Recyclable Catalysts for Benzimidazole Synthesis

Catalyst SystemKey FeaturesRecyclabilityReference
MIL-53(Fe)Heterogeneous, solvent-free conditions, low loading.Reusable for at least 5 cycles via filtration. nih.gov
Fe₃O₄@Cu-MnMagnetically separable, bimetallic, one-pot synthesis.Recoverable with an external magnet. nih.gov
Pd-g-C₃N₄-Vanillin@γ-Fe₂O₃-TiO₂Magnetic, visible-light photocatalyst.Magnetically separable. nih.govnih.gov
Er(OTf)₃Water-soluble, promotes high yields.Recyclable catalyst. nih.gov
Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II)Heterogeneous, nano-catalyst, works in water.Reusable with minimal loss of activity. acs.org

Enzyme Mimicking Activity (e.g., Phenoxazinone Synthase)

The structural motif of 2-phenyl-1H-benzimidazole is a valuable component in the design of synthetic molecules that mimic the function of metalloenzymes. A notable example is the mimicking of phenoxazinone synthase, a copper-containing enzyme that catalyzes the final step in the biosynthesis of the antibiotic actinomycin (B1170597) D by oxidatively coupling two molecules of a substituted o-aminophenol.

Researchers have successfully developed iron and vanadium complexes incorporating benzimidazole-based ligands that exhibit phenoxazinone synthase-like activity. researchgate.netresearchgate.net These synthetic catalysts can mimic the enzyme's ability to catalyze the aerobic oxidation of o-aminophenol (OAP) to form 2-aminophenoxazine-3-one (APX), the characteristic phenoxazinone chromophore. researchgate.net

For example, a study on iron(II/III) Schiff base complexes derived from ligands containing benzimidazole moieties demonstrated this biomimetic activity. researchgate.net The catalytic efficiency was found to be dependent on the number and nature of hydrogen bond donors within the ligand framework, highlighting the subtle structural features that control reactivity. The reaction progress can be monitored spectrophotometrically by observing the growth of the characteristic absorption band of APX around 425-433 nm. researchgate.netresearchgate.net

In one study, an oxidovanadium(V) complex heterogenized onto a polymer support showed excellent catalytic activity, yielding 96% of the APX product. researchgate.net Its homogeneous counterpart also displayed significant activity. The catalytic process follows Michaelis-Menten kinetics, a hallmark of enzyme-catalyzed reactions, further validating the enzyme-mimicking behavior of these complexes. researchgate.net This research not only provides insight into the mechanisms of biological oxidation but also offers potential pathways for developing novel, efficient catalysts for synthetic applications.

Table 3: Biomimetic Catalysts with Phenoxazinone Synthase Activity

Catalyst TypeMetal CenterSubstrateProductKey ObservationReference
Schiff Base ComplexIron (Fe)o-Aminophenol (OAP)2-Aminophenoxazine-3-one (APX)Activity influenced by H-bond donors in the ligand. researchgate.net
Heterogenized ComplexVanadium (V)o-Aminophenol (OAP)2-Aminophenoxazine-3-one (APX)Achieved 96% product yield; follows Michaelis-Menten kinetics. researchgate.net
Coordination CompoundsCopper (Cu)o-Aminophenol (OAP)Phenoxazinone ChromophoreCatalyzes aerobic oxidation with quantitative product yield. connectjournals.com

Investigations into Biological Activities and Mechanisms of Action for 2 Phenyl 1h Benzimidazol 1 Amine Derivatives in Vitro and Mechanistic Focus

Antiproliferative and Cytotoxicity Studies on Cancer Cell Linesnih.govresearchgate.netnih.govsemanticscholar.org

Derivatives of 2-phenyl-1H-benzimidazole have demonstrated notable antiproliferative and cytotoxic effects across a variety of cancer cell lines. researchgate.netnih.gov The inherent structural similarity of the benzimidazole (B57391) core to a purine-like feature allows it to interact with biopolymers, making it a privileged scaffold in the development of anticancer agents. researchgate.netacs.org Research has shown these compounds to be effective against various microorganisms, and they exhibit a wide range of biological activities, including anticancer properties. researchgate.net

Evaluation of Compound Efficacy against Specific Cancer Cell Lines (e.g., MDA-MB-231, HCT116, H460)nih.govsemanticscholar.orgmdpi.com

The efficacy of 2-phenyl-1H-benzimidazole derivatives has been evaluated against several specific cancer cell lines, showing varied and sometimes potent activity. For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were assessed for their antiproliferative effects, with one compound in particular, 2g, showing the most promising activity against the triple-negative breast cancer cell line, MDA-MB-231. nih.gov

Further studies have explored the impact of this class of compounds on other cancer types. Benzimidazole-based anthelmintics such as mebendazole, flubendazole, and fenbendazole (B1672488) have shown consistent antiproliferative effects in the low micromolar or even nanomolar range against cell lines derived from colorectal and pancreatic cancers. semanticscholar.org In one study, newly synthesized 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which can be considered related structures, were tested against a panel of four human cancer cell lines: Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung). mdpi.com Several of these compounds demonstrated potent antiproliferative activity, with GI50 values ranging from 22 nM to 31 nM, outperforming the reference drug erlotinib (B232) in some cases. mdpi.com Similarly, other research has documented the cytotoxicity of related derivatives against human colon cancer (DLD1) and human breast cancer (MCF) cell lines, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net

Table 1: Antiproliferative Activity of Selected Benzimidazole Derivatives against Cancer Cell Lines

Compound/Derivative Cancer Cell Line Activity (IC50 / GI50) Reference
Compound 2g (N-alkylated-2-(substituted phenyl)-1H-benzimidazole) MDA-MB-231 Best antiproliferative activity in the series nih.gov
Flubendazole, Parbendazole, Oxibendazole, Mebendazole, Albendazole (B1665689), Fenbendazole Pancreatic, Colorectal Cancer Low µM to nM range semanticscholar.org
Compounds 3f-j (4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones) Panc-1, MCF-7, HT-29, A-549 22 nM to 31 nM mdpi.com

Cellular Mechanism of Action Studies (e.g., Apoptosis Induction, Enzyme Pathway Modulation, ROS-JNK Signaling)nih.govnih.govacs.org

Investigations into the cellular mechanisms of action have revealed that 2-phenyl-1H-benzimidazole derivatives can induce cancer cell death through multiple pathways. A primary mechanism is the induction of apoptosis. nih.govnih.gov Some benzimidazole derivatives have been found to trigger apoptosis by disrupting the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c and subsequent caspase activation. nih.gov

Specific studies on a novel class of benzimidazole-based derivatives demonstrated that the most active compounds induced apoptosis by significantly increasing the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while concurrently decreasing the level of the anti-apoptotic protein Bcl2. nih.gov This indicates a targeted intervention in the intrinsic apoptotic pathway.

Enzyme pathway modulation is another key mechanism. Certain derivatives have been developed as potential dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E oncogene, both crucial targets in cancer therapy. nih.gov Molecular docking studies have supported these findings, confirming the potential of these compounds to bind to and inhibit these key enzymes. nih.gov Another identified target is Dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and certain amino acids necessary for cell proliferation. acs.org Molecular docking simulations suggest that active compounds can interact with crucial amino acids in the binding site of the DHFR-NADPH complex, thereby inhibiting its function. nih.govacs.org Furthermore, some benzimidazole derivatives have been identified as inhibitors of epigenetic targets, such as histone deacetylases (HDACs) and sirtuins, which are involved in regulating gene expression related to cell cycle and apoptosis. rsc.org

Antimicrobial Activity Investigations

The benzimidazole scaffold has been a focal point in the search for new antimicrobial agents due to the increasing prevalence of drug-resistant pathogens. spast.orgbenthamscience.com Derivatives of 2-phenyl-1H-benzimidazole have shown a broad spectrum of activity against various bacterial and fungal strains. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA, Enterococcus faecalis)nih.govspast.orgbenthamscience.comnih.gov

Derivatives of 2-phenyl-1H-benzimidazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, N-alkylated derivatives showed potent inhibition against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Enterococcus faecalis (referred to as Streptococcus faecalis in the study), with minimum inhibitory concentration (MIC) values of 4 µg/mL for S. aureus and MRSA, and 8 µg/mL for E. faecalis. nih.gov Other research highlighted that certain synthesized compounds exhibited better antibacterial activity against Gram-positive bacteria (e.g., compounds N5, N8) and Gram-negative bacteria (e.g., compounds N2, N7, N10) compared to standard ampicillin. spast.org

Further studies have confirmed this broad-spectrum potential. One derivative, N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine (5i), was found to be particularly potent, showing better activity against Micrococcus leutus and E. coli, and comparable activity to the standard against S. aureus. nih.gov Another investigation found that certain N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives had an MIC of 50 µg/mL against E. coli, which was more effective than the chloramphenicol (B1208) standard in that test. benthamscience.com However, some studies have found the activity to be moderate, with indoles showing better antibacterial activity than the tested benzimidazoles, and none being as active as ampicillin. ijpsonline.comijpsonline.com

Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives

Derivative Type Bacterial Strain Activity (MIC) Reference
N-alkylated derivative (2g) Staphylococcus aureus 4 µg/mL nih.gov
N-alkylated derivative (2g) MRSA 4 µg/mL nih.gov
N-alkylated derivative (2g) Enterococcus faecalis 8 µg/mL nih.gov
Compound 5i E. coli Better than other tested compounds nih.gov
Compounds 2a, 2c, 2e E. coli (ATCC 35218) 50 µg/mL benthamscience.com

Antifungal Activity against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger, Candida krusei)nih.govacs.orgbenthamscience.comnih.govnih.gov

The antifungal properties of 2-phenyl-1H-benzimidazole derivatives have also been a subject of investigation. Several studies report moderate to good activity against clinically relevant fungal pathogens. N-alkylated derivatives demonstrated moderate inhibitory activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both strains. nih.govacs.org

In a separate study focusing on benzimidazole-1,3,4-oxadiazole compounds, derivatives showed significant potential, particularly against C. albicans. nih.gov Compound 4p from this series was the most potent, with an MIC50 value of 1.95 µg/mL against C. albicans, 7.8 µg/mL against C. krusei, and 31.25 µg/mL against C. parapsilopsis. nih.gov Another series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives also showed high antifungal activity, often superior to the standard drug ketoconazole, against a panel of fungi including C. albicans, C. krusei, and C. glabrata. benthamscience.com The introduction of an electron-withdrawing group at the phenyl ring attached to a pyrazole (B372694) moiety was found to enhance antifungal activity against Aspergillus fumigatus. nih.gov

Table 3: Antifungal Activity of Selected Benzimidazole Derivatives

Derivative Type Fungal Pathogen Activity (MIC / MIC50) Reference
N-alkylated derivatives (1b, 1c, 2e, 2g) Candida albicans 64 µg/mL nih.govacs.org
N-alkylated derivatives (1b, 1c, 2e, 2g) Aspergillus niger 64 µg/mL nih.govacs.org
Benzimidazole-1,3,4-oxadiazole (4p) Candida albicans 1.95 µg/mL nih.gov
Benzimidazole-1,3,4-oxadiazole (4p) Candida krusei 7.8 µg/mL nih.gov

Anthelmintic Efficacy Studies (e.g., against Pheretima posthuma, Teladorsagia circumcincta)nih.govscilit.comamazonaws.comrsc.org

The anthelmintic properties of benzimidazoles are well-established, and research continues to explore new derivatives for improved efficacy. Studies using the Indian adult earthworm, Pheretima posthuma, which has anatomical and physiological resemblance to intestinal roundworms, serve as a common model for initial screening. In one such study, a series of 2-phenyl benzimidazole-1-acetamide derivatives were evaluated. nih.govscilit.com Several compounds were found to be more effective at causing paralysis and death of the worms than the standard drug, albendazole. nih.gov For example, compound 3c, N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl] acetamide, was particularly effective at causing the death of the worms. nih.gov

Another investigation into 1,2-substituted benzimidazole derivatives also using Pheretima posthuma found that compounds bearing piperazine (B1678402) (M2) and morpholine (B109124) (M4) side chains demonstrated superior anthelmintic efficacy, with shorter paralysis and death times that approached those of albendazole. amazonaws.com Further research on 1H-benzimidazol-2-yl hydrazones showed remarkable activity against the muscle larvae of Trichinella spiralis in vitro, with some derivatives killing 100% of the larvae at a concentration of 50 mg/ml, an efficacy greater than that of albendazole and ivermectin in the same assay. rsc.org

Table 4: Anthelmintic Activity of Selected Benzimidazole Derivatives

Derivative Type Organism Observation Reference
2-phenyl benzimidazole-1-acetamides (e.g., 3c, 3e, 3j, 3l, 3q) Pheretima posthuma Better efficacy in causing death of worms compared to albendazole. nih.gov
1,2-substituted benzimidazoles (M2, M4) Pheretima posthuma Superior efficacy, approaching that of albendazole. amazonaws.com

Antiviral Activity Studies

Derivatives of 2-phenyl-1H-benzimidazole have been the subject of numerous studies to determine their effectiveness against a range of viruses.

Against HIV-1 and Hepatitis B Virus (HBV):

Research into the antiviral properties of 2-phenylbenzimidazole (B57529) derivatives has shown that while some compounds are active against a variety of RNA and DNA viruses, they are notably inactive against Human Immunodeficiency Virus type 1 (HIV-1). researchgate.net In a broad screening of seventy-six 2-phenylbenzimidazole derivatives, none of the compounds displayed activity against HIV-1. researchgate.net

However, the same study revealed that some derivatives were active against Bovine Viral Diarrhoea Virus (BVDV), a pestivirus often used as a surrogate for the Hepatitis C Virus (HCV) due to structural similarities in their RNA-dependent RNA polymerase (RdRp). researchgate.net Specifically, compounds 50 , 51 , and 53 demonstrated high and selective activity against BVDV, with EC50 values of 1.5, 0.8, and 1.0 microM, respectively. researchgate.net These compounds were found to inhibit the NS5B RdRp of BVDV and HCV at low micromolar concentrations, suggesting their potential as leads for developing antiviral agents against pestiviruses and even HCV. researchgate.net

Other studies on related benzimidazole derivatives have also shown moderate activity against BVDV. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The biological activities of 2-phenyl-1H-benzimidazol-1-amine derivatives are often attributed to their ability to inhibit specific enzymes and modulate receptor functions.

Identification and Characterization of Molecular Targets

A variety of molecular targets have been identified for this class of compounds, highlighting their potential for broad-spectrum therapeutic applications.

Protein Tyrosine Kinase (PTK): Kinase inhibitors are known to bind to RNA, and the classic receptor tyrosine kinase (RTK) inhibitor dovitinib (B548160) has been shown to inhibit the biogenesis of oncogenic microRNA-21 through direct engagement. nih.govnih.gov This dual-targeting capability opens avenues for designing molecules with specific activities.

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a crucial enzyme for cell growth in all living organisms. tntech.edu Derivatives of N-alkylated-2-(substituted phenyl)-1H-benzimidazole have been investigated as potential inhibitors of DHFR from Staphylococcus aureus. nih.govacs.org Molecular docking studies have shown that these compounds can interact with key amino acids in the binding site of DHFR. nih.govacs.org

DNA Gyrase B: This enzyme is another potential target for benzimidazole derivatives in the development of new antibacterial agents.

Other Targets: Other identified targets include 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Alzheimer's disease. rsc.org Human topoisomerase I has also been identified as a probable target for some 1H-benzo[d]imidazole derivatives. nih.gov

Specific Enzyme Inhibition Mechanisms

The inhibitory action of these benzimidazole derivatives is often achieved through competitive binding at the active site of the target enzyme. For instance, in the case of DHFR, the benzimidazole scaffold can mimic the natural substrate, thereby blocking the synthesis of essential metabolites. nih.govacs.org

Antioxidant Activity Evaluation

Several studies have investigated the antioxidant properties of 2-phenyl-1H-benzimidazole derivatives.

In one study, a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were evaluated for their in vitro antioxidant activity. nih.govnih.gov The study measured the inhibition of lipid peroxidation (LPO) in rat liver microsomes. nih.govnih.gov The results showed that most of the synthesized compounds exhibited LPO inhibitory activity, ranging from 15% to 57%. nih.govnih.gov The most active compound, which had a p-bromophenyl substituent at the second position of the benzimidazole ring, showed 57% inhibition of LPO. nih.govnih.gov

Below is a table summarizing the antioxidant activity of selected derivatives:

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological efficacy of 2-phenyl-1H-benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole and phenyl rings.

Impact of Substituent Effects on Biological Efficacy

SAR studies have provided valuable insights into how different functional groups influence the biological activity of these compounds.

Lipophilicity: The introduction of lipophilic groups, such as long alkyl chains at the N-1 position, has been shown to enhance the antiproliferative activity of these derivatives. nih.govacs.org This is likely due to improved membrane permeation. For example, N-substitution with straight-chain alkyl groups resulted in better antiproliferative activity compared to unsubstituted analogues. nih.gov

Electronic Effects: The electronic properties of substituents on the 2-phenyl ring also play a crucial role. For instance, a p-methoxy substituent on the 2-phenyl ring was found to have a positive effect on antiproliferative activity. nih.govacs.org

Positional Isomerism: The position of substituents can significantly affect potency. However, in some cases, such as with methoxy (B1213986) derivatives, the difference in potency between meta and para positions was not significant. acs.org

The following table provides a summary of the structure-activity relationships for different biological activities:

Role of Structural Modifications in Target Affinity

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the core heterocyclic system. researchgate.netnih.gov For 2-phenyl-1H-benzimidazole derivatives, modifications at the N-1 position of the benzimidazole ring and various positions on the C-2 phenyl ring are particularly crucial in determining their affinity for biological targets and, consequently, their therapeutic efficacy. nih.govacs.org The planar structure of the benzimidazole nucleus, its ability to participate in hydrogen bonding, and π-π stacking interactions are key features that allow these compounds to bind to a wide array of biopolymers and biological targets. researchgate.net

Investigations into structure-activity relationships (SAR) have revealed that even minor structural alterations can lead to significant changes in biological activity. nih.gov These modifications primarily influence the compound's lipophilicity, electronic properties, and steric fit within the target's binding site.

Influence of N-1 Position Substitutions

Substitutions at the N-1 position of the benzimidazole ring have been shown to positively influence chemotherapeutic efficacy. nih.govacs.org A common strategy involves the introduction of various alkyl chains to modulate the lipophilicity of the molecule. Increased lipophilicity can enhance membrane permeation, a critical factor for a compound's ability to reach its intracellular target. acs.org

A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives demonstrated a clear correlation between the length of the N-1 alkyl chain and antiproliferative activity against the MDA-MB-231 human breast cancer cell line. As shown in the table below, for a series of compounds with a p-methoxy substituent on the C-2 phenyl ring, increasing the alkyl chain length from methyl to heptyl generally enhanced the cytotoxic effect. The derivative with a heptyl group (Compound 2g ) exhibited the highest potency. nih.gov A similar trend was observed for derivatives with a p-trifluoromethylphenyl group at the C-2 position, where the heptyl-substituted compound (3g ) was also the most active in its series. nih.gov This suggests that a certain degree of lipophilicity conferred by a longer alkyl chain at the N-1 position is favorable for antiproliferative activity. acs.org

Table 1: Effect of N-1 Alkyl Chain Length on Antiproliferative Activity (MDA-MB-231 Cell Line)

Influence of C-2 Phenyl Ring Substitutions

Substituents on the phenyl ring at the C-2 position of the benzimidazole core also play a critical role in modulating biological activity by altering the electronic environment of the molecule.

For instance, in the context of antiproliferative activity, a p-methoxy substituent on the 2-phenyl ring was found to have a positive effect, resulting in the potent activity of compound 2g . acs.org The presence of electron-donating groups on the C-2 phenyl ring has also been associated with enhanced antioxidant activity. researchgate.net Conversely, the introduction of electron-withdrawing groups can also lead to potent biological effects. Studies on anthelmintic agents found that derivatives with a 4-nitrophenyl or a 4-chlorophenyl group at the C-2 position exhibited significant activity. nih.gov

In the development of anti-inflammatory agents, substitutions on the phenyl ring were found to influence selectivity for cyclooxygenase (COX) enzymes. A hydrophilic group at this position tends to enhance COX-2 inhibition, while a lipophilic group favors COX-1 inhibition. nih.gov

The table below summarizes the effect of various substituents on the C-2 phenyl ring on different biological activities, illustrating the diverse outcomes that can be achieved through these structural modifications.

Table 2: Influence of C-2 Phenyl Substituents on Biological Activity

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis methods for benzimidazoles often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes, which can require harsh conditions such as high temperatures and strong acids. connectjournals.com While effective, these methods often suffer from drawbacks like long reaction times and the use of toxic solvents. connectjournals.com Future research will likely focus on developing more efficient, environmentally benign, and sustainable synthetic strategies.

Key areas for development include:

Green Catalysis: The use of eco-friendly catalysts is a promising direction. For instance, zirconocene (B1252598) dichloride and ammonium (B1175870) chloride have been shown to be efficient catalysts for synthesizing 2-substituted benzimidazoles. researchgate.netnih.gov Research into novel, reusable, and non-toxic catalysts could significantly improve the environmental footprint of synthesizing 2-Phenyl-1H-benzimidazol-1-amine derivatives.

Multi-Component Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi four-component condensation, represent a powerful tool for rapidly generating molecular diversity from simple starting materials. nih.gov Applying UDC (Ugi/de-protection/cyclization) methodologies could provide a streamlined, two-step process for creating complex benzimidazole (B57391) scaffolds under mild conditions, potentially mediated by microwave irradiation to accelerate the cyclization step. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has already been explored for some benzimidazole derivatives, often leading to shorter reaction times and improved yields compared to conventional heating. connectjournals.com Further exploration of microwave, ultrasound, or photocatalyzed reactions could lead to more sustainable and efficient synthetic protocols.

Table 1: Comparison of Synthetic Approaches for Benzimidazole Scaffolds
MethodTypical ConditionsAdvantagesPotential Future Application
Classical CondensationHigh temperature, strong acids (e.g., PPA, HCl) connectjournals.comnih.govWell-established, readily available reagentsOptimization with milder catalysts and conditions
Catalytic SynthesisAmmonium chloride, zirconocene dichloride, phosphoric acid researchgate.netnih.govrsc.orgHigher yields, milder conditions, eco-friendly options rsc.orgDevelopment of recyclable and highly efficient solid-supported catalysts
Ugi/De-protection/Cyclization (UDC)Microwave irradiation, 10% TFA/DCE nih.govRapid generation of diversity, operational simplicity nih.govApplication to 1-amino-benzimidazole precursors for novel library synthesis
Copper-Catalyzed MCRCuI, Et3N, 80 °C nih.govThree-component coupling, novel bond formation nih.govExploring new component combinations to build complex 1-amino derivatives

Advanced Computational Design and Prediction for Structure-Function Relationships

Computational chemistry is an indispensable tool for modern drug discovery and materials science. For this compound, future research will heavily rely on computational methods to guide the design of new derivatives with tailored properties.

Molecular Docking: This technique can predict the binding affinity and orientation of a molecule within the active site of a biological target. nih.gov Studies on related benzimidazoles have used docking to understand interactions with enzymes like dihydrofolate reductase (DHFR) and to rationalize observed biological activity. acs.orgnih.gov Future work could use docking to screen virtual libraries of this compound derivatives against a wide range of protein targets, prioritizing the most promising candidates for synthesis.

Density Functional Theory (DFT): DFT calculations can elucidate electronic structure, reactivity, and spectroscopic properties. rsc.org This method has been used to study the radical-scavenging mechanisms of benzimidazole-hydrazones and to understand the nucleophilicity and geometric conformation of novel benzimidazole-based monomers for polymers. rsc.orgrsc.org For this compound, DFT could predict how substituents would affect its electronic properties, influencing its function in materials or its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features with biological activity, QSAR models can predict the potency of new, unsynthesized compounds. Developing QSAR models for this scaffold would accelerate the identification of derivatives with enhanced therapeutic potential.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The benzimidazole core is present in numerous FDA-approved drugs. acs.org Derivatives of 2-phenyl-benzimidazole are known to possess a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. acs.orgspast.org The N-amino group in this compound provides a unique vector for modification that could lead to novel biological activities.

Future research should focus on:

Novel Anticancer Targets: While some benzimidazoles are known to affect tubulin polymerization or act as tyrosine kinase inhibitors, many oncogenic pathways remain unexplored for this scaffold. nih.govrsc.org Research could investigate the inhibition of novel targets such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Alzheimer's disease but also presents a potential cancer target. rsc.org Additionally, exploring their ability to overcome drug resistance, for instance by inhibiting P-glycoprotein activity in resistant cancer cells, is a critical area of research. nih.gov

Antimicrobial Mechanisms: With the rise of drug-resistant microbes, new therapeutic agents are urgently needed. Benzimidazole derivatives have shown promise against various bacteria and fungi. acs.orgspast.org Future work could explore novel mechanisms of action, such as the inhibition of bacterial quorum sensing, a cell-to-cell signaling system that controls virulence. nih.gov

Antiparasitic Activity: Benzimidazoles are used as anthelmintic agents, and new derivatives have shown activity against parasites like Leishmania and Trichinella spiralis. nih.govnih.gov The mechanism of action for some of these compounds is linked to the inhibition of enzymes like arginase, which is crucial for parasite survival. nih.gov Screening this compound derivatives against a panel of parasitic targets could uncover new therapeutic leads.

Integration into Multifunctional Materials and Devices

Beyond medicine, the rigid, aromatic structure of the benzimidazole ring makes it a valuable component for advanced materials. The N-phenyl and N-amino substitutions on the this compound core could be exploited to create materials with unique properties.

Organic Electronics: 2-(2′-hydroxyphenyl)benzimidazole (HBI) and its derivatives are known to exhibit excited-state intramolecular proton transfer (ESIPT), a property useful in designing fluorescent probes and organic light-emitting devices (OLEDs). researchgate.netnih.gov The specific electronic properties of this compound could be harnessed to develop new photo- or electro-active materials.

High-Performance Polymers: Poly(benzimidazole imide)s (PBIIs) are known for their exceptional thermal stability. rsc.org However, they can have high water absorption due to hydrogen bonding with the N-H group of the imidazole (B134444) ring. rsc.org The N-1 substitution in the this compound scaffold inherently blocks this site, which could be advantageous. Future research could focus on synthesizing monomers based on this structure to create novel polymers with high glass-transition temperatures and low water absorption, suitable for applications in aerospace and electronics. rsc.org

Design of Next-Generation Hybrid Scaffolds for Enhanced Properties

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful approach to develop multifunctional molecules that can hit multiple biological targets or possess enhanced activity. acs.org The this compound scaffold is an ideal candidate for creating such hybrids.

Multi-Target Drug Design: By combining the this compound core with other biologically active motifs, it may be possible to create single molecules that address complex diseases like cancer or neurodegenerative disorders. For example, hybrids of benzimidazole with pyrazole (B372694) have shown promising anti-inflammatory and anticancer activities. nih.gov

Metal-Based Drug Hybrids: Incorporating a metal complex can introduce unique mechanisms of action. Ferrocenyl quinoline-benzimidazole hybrids have been designed as potent antiplasmodial agents, demonstrating that combining a benzimidazole scaffold with an organometallic moiety is a viable strategy for tackling drug resistance. acs.org

Schiff Base Hybrids: The condensation of the N-amino group with various aldehydes can readily produce Schiff base hybrids. Benzimidazole-based Schiff bases have been investigated as multi-target drugs for Alzheimer's disease, highlighting the potential of this synthetic route for generating diverse and potent therapeutic agents. mdpi.com

Table 2: Examples of Benzimidazole-Based Hybrid Scaffolds
Hybrid PartnerPotential Therapeutic AreaRationale for HybridizationReference
PyrazoleAnti-inflammatory, AnticancerCombines two potent heterocyclic pharmacophores to enhance biological activity. nih.gov
Quinoline/FerroceneAntimalarialCreates multi-pronged attack on the parasite to overcome drug resistance. acs.org
Schiff BaseAlzheimer's DiseaseGenerates multi-target inhibitors (e.g., for cholinesterases, BACE-1). mdpi.com
Thio-ethersAntimicrobialCondensation with thiosemicarbazide (B42300) creates flexible ligands with diverse coordination modes. mdpi.com
HydrazoneAntiparasitic, AntioxidantCombines anthelmintic properties of benzimidazole with radical-scavenging ability. nih.gov

Q & A

Q. What are the established synthetic routes for 2-Phenyl-1H-benzimidazol-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents. Key protocols include:

  • Condensation with aldehydes : Reaction of o-phenylenediamine with benzaldehyde derivatives under reflux in acidic conditions (e.g., acetic acid) to form the benzimidazole core .
  • Cyclization via CO₂ : A greener approach uses CO₂ and H₂ under hydrothermal conditions, achieving yields >80% while avoiding toxic solvents .

Q. Critical Parameters :

ParameterOptimal ConditionImpact on Yield
Temperature80–120°CHigher temps reduce side products
SolventAcetic acid or ethanolPolar protic solvents enhance cyclization
Reaction Time6–12 hoursProlonged time increases decomposition risk

Q. How can IR spectroscopy and X-ray crystallography validate the molecular structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Characteristic N–H stretching (3250–3350 cm⁻¹) and C=N/C–N vibrations (1600–1650 cm⁻¹) confirm the benzimidazole backbone. Discrepancies in peak positions may indicate tautomeric forms or impurities .
  • X-ray Crystallography : SHELXL software (v.2015) refines atomic coordinates using high-resolution single-crystal data. Key metrics:
    • R-factor : <0.05 indicates high precision.
    • Hydrogen bonding : Intermolecular N–H···N interactions stabilize the crystal lattice .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and tautomerism of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict:

  • Tautomeric stability : The 1H-tautomer is energetically favored over 3H by ~5 kcal/mol due to resonance stabilization of the amine group .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with experimental UV-Vis absorption maxima (280–300 nm).

Data Interpretation Tip : Compare computed vibrational frequencies with experimental IR spectra to validate tautomer populations .

Q. What strategies resolve contradictions between experimental and computational data in benzimidazole derivatives?

Methodological Answer: Common discrepancies arise from solvent effects, tautomerism, or incomplete basis sets in DFT. Mitigation strategies:

Iterative refinement : Adjust computational models (e.g., include implicit solvent fields like PCM) .

Complementary techniques : Pair NMR (for tautomer ratios) with XRD (for solid-state structure) .

Error analysis : Quantify uncertainties in crystallographic data (e.g., SHELXL’s su parameter) .

Q. How does substitution at the phenyl ring affect biological activity in benzimidazole analogs?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., –NO₂, –F) enhance binding to kinase targets (e.g., EGFR) by increasing electrophilicity.
  • Bulkier substituents reduce solubility but improve membrane permeability.

Case Study : Thiazolo[3,2-a]pyrimidine derivatives with a 2-phenylbenzimidazole moiety show IC₅₀ values <1 µM against breast cancer cell lines .

Q. What advanced crystallographic techniques optimize disorder modeling in benzimidazole derivatives?

Methodological Answer: For disordered structures (common in flexible benzimidazoles):

  • SHELXD : Resolves partial occupancy using dual-space algorithms.
  • TWINLAW : Corrects for twinning in low-symmetry crystals .
  • Restraints : Apply geometric constraints to phenyl ring torsions during refinement .

Q. Table 1. Synthetic Methods Comparison

MethodYield (%)Purity (HPLC)Key Reference
Acid-catalyzed cyclization7598
CO₂/H₂ cyclization8595

Q. Table 2. SHELX Refinement Metrics

MetricIdeal RangeExample Value
R-factor<0.050.044
wR-factor<0.150.136
Data/Parameter Ratio>1016.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.